4-(2,4-Dinitroanilino)phenol
Overview
Description
“4-(2,4-Dinitroanilino)phenol” is a reddish-brown solid . It is also known as 2,4-Dinitro-4′-hydroxydiphenylamine . Its molecular formula is (O2N)2C6H3NHC6H4OH .
Molecular Structure Analysis
The molecular weight of “4-(2,4-Dinitroanilino)phenol” is 275.22 . The compound contains two nitro groups (NO2) attached to a benzene ring, an amino group (NH) linking the two benzene rings, and a hydroxyl group (OH) attached to the second benzene ring .Chemical Reactions Analysis
“4-(2,4-Dinitroanilino)phenol” is an organonitrate/phenol . Organonitrate compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
“4-(2,4-Dinitroanilino)phenol” is insoluble in water . It is a flammable solid . The melting point is 191 °C (dec.) (lit.) .Scientific Research Applications
Biodegradation Kinetics : Phenolics like 2,4-dinitrophenol exhibit product inhibition kinetics in biodegradation. This study uses electrolytic respirometers to evaluate these kinetics, offering insights into environmental remediation processes (Brown, Grady, & Tabak, 1990).
Characterization of Phenols : The reaction with fluoro-2,4-dinitrobenzene allows the characterization of phenols, including 2,4-dinitrophenol derivatives. This process aids in quantitative analyses and the development of various analytical methods (Lehmann, 1971).
Adsorption Studies : Activated carbon fibers (ACFs) have been used for adsorbing phenols, including 2,4-dinitrophenol, from aqueous solutions. This research is vital for water treatment and pollution control (Liu et al., 2010).
Toxicity and Biodegradability : The toxicity and anaerobic biodegradability of substituted phenols like 2,4-dinitrophenol have been evaluated, providing crucial data for environmental risk assessments and wastewater treatment technologies (O'Connor & Young, 1989).
Removal by Activated Carbon : Research on the removal of phenols, including 2,4-dinitrophenol, using activated carbon prepared from agricultural waste, contributes to developing sustainable and efficient methods for water purification (Daifullah & Girgis, 1998).
Biological Activities in Plant-Soil Systems : Studies on 2,4-dinitrophenol explore its role in plant-soil systems, offering insights into agricultural chemistry and environmental interactions (Shea, Weber, & Overcash, 1983).
Detection in Water and Effluents : Techniques for determining phenolic compounds, including 2,4-dinitrophenol, in water and industrial effluents, are critical for monitoring environmental pollution and ensuring water quality (Castillo, Puig, & Barceló, 1997).
Optical Devices for Detection : Anionic optical devices based on 4-(nitrostyryl)phenols, including 4-(2,4-dinitrostyryl)phenol, have been developed for selective detection of fluoride and cyanide, showcasing applications in chemical sensing and environmental monitoring (Schramm et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(2,4-dinitroanilino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQALWAROJVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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DSSTOX Substance ID |
DTXSID4025161 | |
Record name | 4-(2,4-Dinitroanilino)phenol | |
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Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid. (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Product Name |
4-(2,4-Dinitroanilino)phenol | |
CAS RN |
119-15-3, 61902-31-6 | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |
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Record name | 4-(2,4-Dinitroanilino)phenol | |
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Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |
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Melting Point |
376 °F (decomposes) (NTP, 1992) | |
Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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